

Cefpodoxime proxetil BCS classification solubility permeability

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Compound Focus: Cefpodoxime Proxetil

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BCS Classification and Key Characteristics

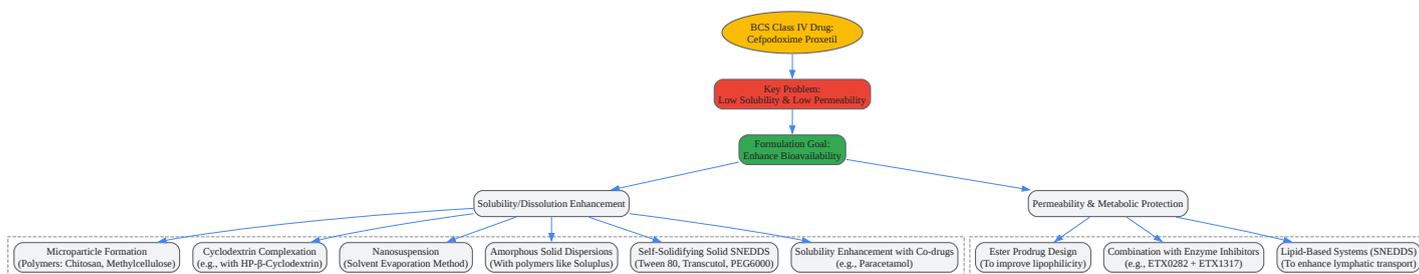
The table below summarizes the core properties that define the BCS classification of **cefpodoxime proxetil**.

Property	Classification/Value	Rationale and Evidence
BCS Class	Class IV [1]	Low Solubility & Low Permeability
Aqueous Solubility	~400 µg/mL (very slightly soluble) [2] [1]	Inherent physical property; limits dissolution and absorption.
Bioavailability	~50% (as tablet) [3] [4]	Result of combined low solubility and extensive pre-absorption metabolism, indicating permeability issues.

The drug's low permeability is largely attributed to its status as a prodrug. It is hydrolyzed to its active form, cefpodoxime acid, by esterases in the intestinal lumen before absorption, and the resulting polar acid has poor permeability [4]. Furthermore, it is a substrate for efflux pumps like P-glycoprotein, which can actively transport the drug back into the gut lumen, further reducing its systemic availability [4].

Formulation Strategies to Overcome Limitations

Given its BCS Class IV status, significant research focuses on enhancing both the solubility and permeability of **cefepodoxime proxetil**. The following diagram illustrates the logical decision-making process for selecting an appropriate formulation strategy.



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Formulation strategy workflow for **cefepodoxime proxetil**

Advanced formulation approaches have demonstrated significant promise in improving drug performance, as shown in the following experimental results.

Formulation Strategy	Key Experimental Findings	Reference
Microparticles (with Chitosan)	Saturation solubility increased to 744.71 µg/mL in water (from 266.67 µg/mL for pure drug); ~96% drug release in 30 min.	[2]
Self-Solidifying Solid SNEDDS	Achieved more than 95% drug release irrespective of the pH of the medium; drug transformed to amorphous state.	[5]
Nanosuspension (PVP K30)	Reduced particle size to 160.6 nm ; Entrapment efficiency of 96.16% .	[6]
Combination with β-lactamase inhibitor (ETX1317)	MIC90 reduced from >32 mg/L (CPD alone) to 0.5 mg/L against resistant Enterobacteriaceae.	[7]

Detailed Experimental Protocols

For researchers, here are detailed methodologies for two key approaches cited in the search results.

Protocol 1: Preparation of Polymeric Microparticles

This method uses high-speed homogenization and polymer precipitation to enhance the dissolution rate [2].

- **Step 1: Dispersion.** A weighed amount of **cefepodoxime proxetil** is dispersed in 30 ml of a polymeric solution (e.g., chitosan, methylcellulose, or sodium alginate) using a high-speed dispersion homogenizer at 18,000 rpm for 20 minutes.
- **Step 2: Precipitation.** This dispersion is then added to a salting-out agent solution (e.g., sodium citrate for chitosan/methylcellulose, calcium chloride for sodium alginate) to precipitate the polymer onto the drug particles.
- **Step 3: Recovery.** The resulting precipitate is filtered (Whatman No. 1 filter paper), dried at 60°C for 24 hours, and passed through a sieve (No. 85) to obtain a uniform size distribution.
- **Key Characterization:** The microparticles are characterized for practical yield, particle size (laser light scattering), drug content (spectrophotometry), saturation solubility, and *in vitro* drug release.

Protocol 2: Formulation of Nanosuspension using Factorial Design

This protocol employs a solvent evaporation method to create a stable nanosuspension [6].

- **Step 1: Excipient Selection.** Various polymers and surfactants are screened in trial batches. Polyvinylpyrrolidone K30 (PVP K30) and Tween 80 are selected as stabilizers based on the results.
- **Step 2: Optimization via Factorial Design.** A 2³ factorial design is used to optimize the formulation, investigating the effects of factors like the concentrations of drug, polymer, and surfactant.
- **Step 3: Preparation.** The nanosuspension is prepared using the solvent evaporation technique under the optimized conditions identified by the factorial design.
- **Key Characterization:** The optimized nanosuspension is evaluated for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (%), and total drug content (%).

The BCS Class IV nature of **cefpodoxime proxetil** presents a clear formulation challenge. The research demonstrates that through strategic application of particle size reduction, solid dispersions, lipid-based systems, and metabolic protection, its bioavailability can be significantly improved.

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